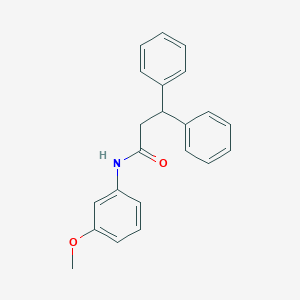
N-(3-methoxyphenyl)-3,3-diphenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxyphenyl)-3,3-diphenylpropanamide, also known as F13714, is a chemical compound that has gained attention in recent years for its potential therapeutic applications. This compound has been found to have various biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects.
Aplicaciones Científicas De Investigación
N-(3-methoxyphenyl)-3,3-diphenylpropanamide has been studied for its potential therapeutic applications in various areas of medicine. One of the most promising applications is in the treatment of epilepsy. Studies have shown that N-(3-methoxyphenyl)-3,3-diphenylpropanamide has anticonvulsant effects in animal models of epilepsy, and it may be a potential candidate for the development of new antiepileptic drugs. N-(3-methoxyphenyl)-3,3-diphenylpropanamide has also been found to have analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation.
Mecanismo De Acción
The mechanism of action of N-(3-methoxyphenyl)-3,3-diphenylpropanamide is not fully understood. However, studies have suggested that it may exert its effects by modulating the activity of certain ion channels in the brain, such as the voltage-gated sodium channels and the transient receptor potential vanilloid 1 (TRPV1) channels. N-(3-methoxyphenyl)-3,3-diphenylpropanamide has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
Studies have shown that N-(3-methoxyphenyl)-3,3-diphenylpropanamide has various biochemical and physiological effects. For example, N-(3-methoxyphenyl)-3,3-diphenylpropanamide has been found to increase the threshold for seizures in animal models of epilepsy. It has also been found to reduce pain and inflammation in animal models of these conditions. N-(3-methoxyphenyl)-3,3-diphenylpropanamide has been shown to inhibit the activity of COX-2, which is involved in the production of inflammatory mediators. Additionally, N-(3-methoxyphenyl)-3,3-diphenylpropanamide has been found to have antioxidant effects, which may contribute to its neuroprotective properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-methoxyphenyl)-3,3-diphenylpropanamide in lab experiments is that it has been found to have a relatively low toxicity profile. However, one limitation is that the synthesis method of N-(3-methoxyphenyl)-3,3-diphenylpropanamide is relatively complex, which may make it difficult to produce large quantities of the compound for use in experiments.
Direcciones Futuras
There are several future directions for research on N-(3-methoxyphenyl)-3,3-diphenylpropanamide. One area of interest is the development of new antiepileptic drugs based on the structure of N-(3-methoxyphenyl)-3,3-diphenylpropanamide. Another area of interest is the investigation of N-(3-methoxyphenyl)-3,3-diphenylpropanamide as a potential treatment for pain and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-methoxyphenyl)-3,3-diphenylpropanamide and its effects on various ion channels and enzymes.
Métodos De Síntesis
The synthesis of N-(3-methoxyphenyl)-3,3-diphenylpropanamide involves the reaction of 3-methoxybenzaldehyde with 3,3-diphenylpropionitrile in the presence of sodium ethoxide. The resulting product is then reduced using lithium aluminum hydride to yield N-(3-methoxyphenyl)-3,3-diphenylpropanamide. The yield of this synthesis method is reported to be around 60%.
Propiedades
Fórmula molecular |
C22H21NO2 |
|---|---|
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
N-(3-methoxyphenyl)-3,3-diphenylpropanamide |
InChI |
InChI=1S/C22H21NO2/c1-25-20-14-8-13-19(15-20)23-22(24)16-21(17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-15,21H,16H2,1H3,(H,23,24) |
Clave InChI |
GLFBNTASGYQFBG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
COC1=CC=CC(=C1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



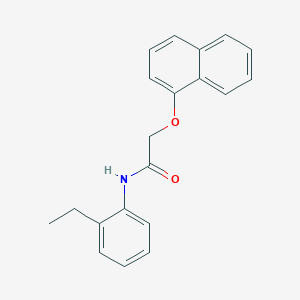
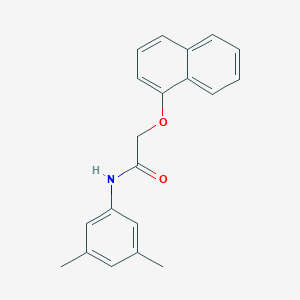
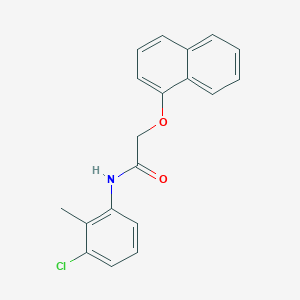
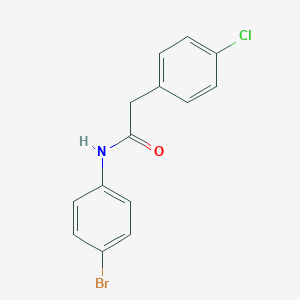


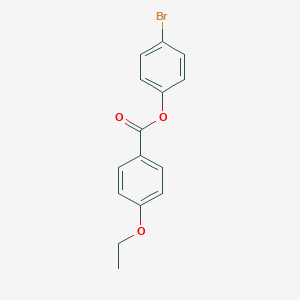
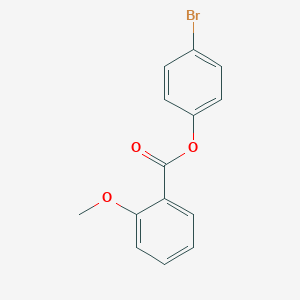


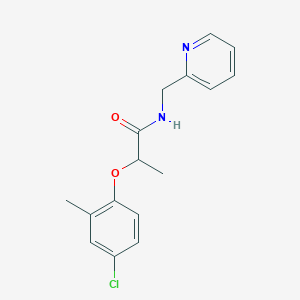

![N-[4-(diethylamino)phenyl]hexanamide](/img/structure/B291485.png)
